molecular formula C17H14F2N4O B7639467 2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide

2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide

Katalognummer B7639467
Molekulargewicht: 328.32 g/mol
InChI-Schlüssel: UMBDGCMDBACLOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide, also known as DPPA, is a chemical compound that belongs to the class of pyrazole-containing compounds. DPPA has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.

Wirkmechanismus

The mechanism of action of 2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide involves the binding of the compound to specific sites on the T-type calcium channel and GABA(A) receptor, resulting in the modulation of their activity. The binding of this compound to the T-type calcium channel inhibits the influx of calcium ions into the neuron, leading to a decrease in neuronal excitability. The binding of this compound to the GABA(A) receptor enhances the activity of the receptor, leading to an increase in the inhibitory tone of the neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound selectively inhibits the activity of the T-type calcium channel and enhances the activity of the GABA(A) receptor. In vivo studies have shown that this compound exhibits anticonvulsant and anxiolytic effects in animal models of epilepsy and anxiety disorders, respectively. This compound has also been shown to exhibit analgesic effects in animal models of neuropathic pain.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide in lab experiments include its high selectivity for specific ion channels and receptors, its well-defined mechanism of action, and its potential applications in the development of novel therapeutics for various neurological disorders. The limitations of using this compound in lab experiments include its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and the lack of long-term safety data.

Zukünftige Richtungen

There are several future directions for the study of 2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide. One potential direction is the development of more potent and selective analogs of this compound for use in preclinical and clinical studies. Another potential direction is the investigation of the long-term safety and efficacy of this compound in animal models and human subjects. Additionally, the potential applications of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease, should be explored. Finally, the use of this compound in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.

Synthesemethoden

The synthesis of 2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide involves the reaction of 2,6-difluoroaniline with 1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product, this compound. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the compound can be optimized through various modifications of the reaction conditions.

Wissenschaftliche Forschungsanwendungen

2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide has been studied for its potential applications in the field of pharmacology, particularly as a modulator of ion channels and receptors. This compound has been shown to selectively inhibit the activity of the T-type calcium channel, which is involved in the regulation of neuronal excitability and has been implicated in various neurological disorders such as epilepsy and neuropathic pain. This compound has also been shown to modulate the activity of the GABA(A) receptor, which is the target of several clinically used anxiolytic and sedative drugs. The ability of this compound to selectively target these ion channels and receptors makes it a promising candidate for the development of novel therapeutics for various neurological disorders.

Eigenschaften

IUPAC Name

2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c18-15-5-3-6-16(19)14(15)8-17(24)22-13-9-21-23(11-13)10-12-4-1-2-7-20-12/h1-7,9,11H,8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBDGCMDBACLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(C=N2)NC(=O)CC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.